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Application Notes and Protocols for Proliferation Assay with EGFR-IN-145

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Compound of Interest		
Compound Name:	EGFR-IN-145	
Cat. No.:	B2449277	Get Quote

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Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, belonging to the ErbB family of receptor tyrosine kinases, that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to promoting cell growth and survival.[2][3][4][5] Dysregulation of EGFR signaling, through overexpression or mutation, is a common feature in many human cancers, leading to uncontrolled cell proliferation and tumor growth.[6][7] Consequently, EGFR has emerged as a key target for anti-cancer drug development.[8]

EGFR inhibitors are a class of targeted therapies designed to block the activity of EGFR, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation.[2][8] These inhibitors can be broadly categorized into monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain.[2] This document provides detailed protocols and application notes for assessing the anti-proliferative effects of a novel EGFR inhibitor, EGFR-IN-145, in cancer cell lines.

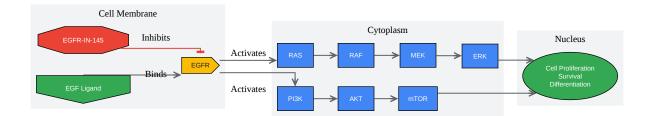


Mechanism of Action of EGFR Inhibitors

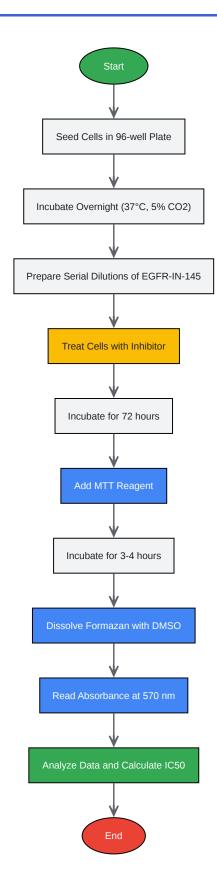
EGFR inhibitors function by blocking the intracellular signaling cascades initiated by EGFR activation. By binding to the tyrosine kinase domain of EGFR, small-molecule inhibitors like **EGFR-IN-145** prevent the autophosphorylation of the receptor, a critical step in its activation.[2] This inhibition effectively shuts down the downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal for cell cycle progression and survival.[2][5] The blockade of these pathways ultimately leads to a reduction in cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells that are dependent on EGFR signaling.[9]

The following diagram illustrates the EGFR signaling pathway and the point of intervention for an inhibitor like **EGFR-IN-145**.









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